Product packaging for Methyl 4-(thioureidomethyl)benzoate(Cat. No.:CAS No. 540737-38-0)

Methyl 4-(thioureidomethyl)benzoate

Cat. No.: B3271129
CAS No.: 540737-38-0
M. Wt: 224.28 g/mol
InChI Key: VMMOTGMKOGNJSQ-UHFFFAOYSA-N
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Description

Methyl 4-(thioureidomethyl)benzoate is a synthetic organic compound featuring a benzoate ester core functionalized with a thioureido group. The structure of this molecule combines an aromatic methyl benzoate scaffold with a thiourea moiety, a combination known to be of significant interest in medicinal and agrochemical research . Thiourea derivatives are recognized as an important class of organic sulfur compounds that often serve as key precursors or active agents in the discovery and development of new pesticides and pharmaceuticals . While specific biological data for this exact compound requires further research, structurally related acyl thiourea derivatives have demonstrated notable insecticidal activity in scientific studies. For instance, close analogs have been reported to show high efficacy against larvae of the cotton leafworm ( Spodoptera littoralis ), suggesting potential application for this compound class in the development of new insect control agents . Furthermore, other thiourea derivatives have been explored for their fungicidal properties, with molecular docking studies indicating possible inhibition of fungal enzymes such as 14α-demethylase . Researchers may find this compound a valuable building block for constructing more complex molecules or for direct evaluation in bioactivity screening programs. This product is intended for research purposes in laboratory settings only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O2S B3271129 Methyl 4-(thioureidomethyl)benzoate CAS No. 540737-38-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-[(carbamothioylamino)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-14-9(13)8-4-2-7(3-5-8)6-12-10(11)15/h2-5H,6H2,1H3,(H3,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMOTGMKOGNJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801224027
Record name Methyl 4-[[(aminothioxomethyl)amino]methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801224027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

540737-38-0
Record name Methyl 4-[[(aminothioxomethyl)amino]methyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=540737-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[[(aminothioxomethyl)amino]methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801224027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Strategies of Methyl 4 Thioureidomethyl Benzoate

Reactivity of the Thiourea (B124793) Functional Group

The thiourea moiety is a critical component, influencing the molecule's structural dynamics and reaction pathways through its unique electronic and bonding characteristics.

Tautomerism and Isomerism of the Thiourea Moiety

The thiourea group exists in a dynamic equilibrium between two tautomeric forms: the thione and the thiol. wikipedia.org The thione form, which contains a carbon-sulfur double bond (C=S), is the predominant and more stable form in aqueous solutions. wikipedia.org In contrast, the thiol form, also known as isothiourea, features a carbon-sulfur single bond and a sulfhydryl (-SH) group. wikipedia.org This tautomerism is a fundamental aspect of its reactivity.

Due to the partial double-bond character of the C-N bonds from resonance, the thiourea unit is planar. wikipedia.org This planarity can lead to cis/trans (Z/E) geometric isomerism, particularly in asymmetrically substituted thioureas. Studies on related thiourea derivatives have shown that they can exist as (Z,E) or (Z,Z) conformers, with the relative stability influenced by intramolecular hydrogen bonding and steric factors. nih.gov

Table 1: Tautomeric Forms of the Thiourea Moiety

TautomerKey Structural FeaturePredominance
ThioneC=S double bondPredominant form in aqueous solutions wikipedia.org
Thiol (Isothiourea)C-S single bond, S-H groupLess predominant, can be found in substituted compounds like isothiouronium salts wikipedia.org

Nucleophilic and Electrophilic Reactivity Patterns

The thiourea functional group exhibits both nucleophilic and electrophilic properties.

Nucleophilic Reactivity : The sulfur atom in the thiourea group is an excellent nucleophile. youtube.com This allows it to readily participate in reactions such as the alkylation with alkyl halides to form isothiouronium salts. wikipedia.org This reaction proceeds via an SN2 mechanism where the sulfur atom displaces a halide. youtube.com The resulting isothiouronium salt can then be hydrolyzed under basic conditions to yield a thiol. wikipedia.org

Electrophilic Reactivity : While the sulfur and nitrogen atoms provide nucleophilic character, the thiocarbonyl carbon can act as an electrophile. researchgate.net Bifunctional thiourea catalysts, for instance, activate electrophiles through hydrogen bonding. libretexts.org

Coordination Chemistry with Metal Centers (General Principles for Thioureas)

Thiourea and its derivatives are highly effective ligands in coordination chemistry due to the presence of soft sulfur and hard nitrogen donor atoms. tandfonline.com This allows for a variety of coordination modes.

Typically, thioureas coordinate to metal centers as neutral, monodentate ligands through the soft sulfur atom. tandfonline.commdpi.com This is especially true for soft metal ions like Ag(I), Pd(II), and Au(I). nih.gov However, other coordination possibilities exist:

Anionic Monodentate : After deprotonation, the thiourea can coordinate as an anion. mdpi.com

Bidentate Chelation : The ligand can coordinate through both the sulfur and one of the nitrogen atoms, forming a four-membered chelate ring. tandfonline.commdpi.com This mode is often observed in basic media where deprotonation of a nitrogen atom is facilitated. mdpi.com

The specific coordination behavior depends on factors like the metal ion, the substituents on the thiourea, and the reaction conditions (e.g., pH). mdpi.comnih.gov

Reactions of the Benzoate (B1203000) Ester Group

The methyl benzoate portion of the molecule offers distinct reactivity centered on the ester functional group and the aromatic ring.

Ester Hydrolysis and Transesterification Pathways

The ester group is susceptible to nucleophilic acyl substitution, primarily through hydrolysis and transesterification.

Ester Hydrolysis : The ester can be cleaved back to a carboxylic acid and an alcohol. libretexts.org This reaction, known as saponification when base-promoted, involves the attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.orgatamanchemicals.com Under basic conditions, the reaction is driven to completion by the formation of the carboxylate salt (sodium benzoate in the case of NaOH hydrolysis). atamanchemicals.comatamanchemicals.com Subsequent acidification yields the carboxylic acid, 4-(thioureidomethyl)benzoic acid. atamanchemicals.com High-temperature water can also promote hydrolysis. psu.edu

Transesterification : This process converts one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. libretexts.orgucla.edu For Methyl 4-(thioureidomethyl)benzoate, reacting with a different alcohol (e.g., ethanol) would lead to the formation of Ethyl 4-(thioureidomethyl)benzoate and methanol (B129727). ucla.edu The reaction is an equilibrium, often driven forward by using a large excess of the new alcohol. libretexts.orgucla.edu

Electrophilic Aromatic Substitution on the Phenyl Ring

The benzene (B151609) ring can undergo electrophilic aromatic substitution, with the position of substitution dictated by the directing effects of the existing substituents. libretexts.org

Directing Effects : The molecule has two substituents to consider:

-COOCH₃ (Methoxycarbonyl group) : This group is a deactivating, meta-director. atamanchemicals.comunizin.org The carbonyl group withdraws electron density from the ring, making it less reactive than benzene and directing incoming electrophiles to the meta position. libretexts.orguci.edu

-CH₂NHC(S)NH₂ (Thioureidomethyl group) : This group is generally considered an activating, ortho, para-director. Although separated by a methylene (B1212753) (-CH₂) spacer, the electron-donating nature of the nitrogen and sulfur atoms can increase electron density at the ortho and para positions of the ring. Activating groups typically direct substitution to these positions. uci.eduorganicchemistrytutor.com

The outcome of an electrophilic substitution reaction will depend on the balance of these opposing effects. Given that activating groups generally have a stronger directing influence than deactivating groups, substitution would be expected to occur primarily at the positions ortho to the thioureidomethyl group (and meta to the ester group).

Table 2: Summary of Substituent Directing Effects

Substituent GroupElectronic EffectReactivity EffectDirecting Influence
-COOCH₃Electron-withdrawingDeactivating unizin.orgmeta atamanchemicals.comunizin.org
-CH₂NHC(S)NH₂Electron-donating (overall)Activating uci.eduortho, para uci.edu

Derivatization for Enhanced Research Utility

The molecular structure of this compound offers multiple sites for chemical modification, making it a versatile scaffold for developing a wide range of derivatives. These derivatization strategies are employed to augment specific properties of the molecule, thereby enhancing its utility in various research applications, from analytical chemistry to the development of novel chemical probes and therapeutic agents.

Analytical Derivatization for Chromatographic Analysis

For quantitative and qualitative analysis, particularly at trace levels, direct chromatographic analysis of this compound can be challenging due to its polarity and potentially poor chromatographic behavior. Analytical derivatization is a common strategy to overcome these limitations by chemically modifying the analyte to improve its properties for separation and detection.

For Gas Chromatography (GC), the primary goal of derivatization is to increase the volatility and thermal stability of the compound. youtube.com The active hydrogens on the thiourea moiety make the parent molecule unsuitable for direct GC analysis. Reagents that replace these active hydrogens with non-polar, thermally stable groups are typically employed. youtube.com For High-Performance Liquid Chromatography (HPLC), derivatization is often used to introduce a chromophoric or fluorophoric tag, significantly enhancing detection sensitivity, especially for UV-Vis or fluorescence detectors. chromforum.orgtcichemicals.com Thiourea itself is a polar molecule that can be challenging to retain on standard C18 columns, often requiring specialized columns or mobile phases. chromforum.orgglsciencesinc.com Derivatization can improve retention and peak shape. chromforum.org

Table 1: Potential Derivatization Strategies for Chromatographic Analysis

Target Functional GroupDerivatization TypePotential Reagent(s)Analytical TechniquePurpose of DerivatizationReference
Thiourea N-H GroupsSilylationBSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide), TMCS (Trimethylchlorosilane)GC-MSIncreases volatility and thermal stability by replacing active protons. youtube.com
Thiourea N-H GroupsAcylationTrifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA)GC-MSCreates stable, volatile derivatives with good electron-capturing properties for ECD detection. youtube.com
Thiourea MoietyFluorescent LabelingDansyl Chloride, Fluorescein Isothiocyanate (FITC)HPLC-FluorescenceAttaches a fluorescent tag for highly sensitive detection. chromforum.orgwikipedia.org
Benzoate Ester (after hydrolysis to carboxylic acid)Esterification/AmidationPentafluorobenzyl Bromide (PFBBr), Thiourea-based reagents with amino groupsHPLC-MS/MSIntroduces a readily ionizable group to enhance mass spectrometric detection. nih.govresearchgate.net

Modifications for Spectroscopic Tagging and Probe Development

The inherent structure of this compound, featuring both a hydrogen-bond-donating thiourea group and an aromatic ring system, makes it an attractive platform for the design of spectroscopic probes. The thiourea moiety is well-known for its ability to coordinate with various metal ions and anions, which can lead to changes in spectroscopic properties. uzh.chrsc.org This interaction forms the basis for many chemosensors.

Modification strategies often involve coupling the core structure to a known fluorophore or chromophore. The thiourea functional unit can act as a binding site that, upon interaction with an analyte, modulates the spectroscopic output of the attached signaling unit through mechanisms like Photoinduced Electron Transfer (PET) or Förster Resonance Energy Transfer (FRET). scispace.com For instance, a common approach is to synthesize a derivative that includes a fluorophore like naphthalimide or fluorescein. uzh.chresearchgate.net The interaction of the thiourea part of the molecule with a target analyte (e.g., a metal ion) can quench or enhance the fluorescence of the attached reporter group, providing a measurable signal. scispace.comresearchgate.net Some probes are designed where the desulfurization of the thiourea group by specific analytes, such as hypochlorite, causes a distinct change in fluorescence. researchgate.net

Table 2: Strategies for Spectroscopic Tagging and Probe Development

Modification StrategyTarget SiteExample of Tag/ModificationSensing PrinciplePotential ApplicationReference
Covalent attachment of a fluorophoreThiourea N-atom or Benzoate (via amide linkage)Naphthalimide, Fluorescein, Dansyl groupFluorescence quenching or enhancement upon analyte binding to the thiourea moiety (PET).Detection of metal ions (Hg²⁺, Ag⁺, Zn²⁺), anions, or reactive oxygen species. uzh.chscispace.comresearchgate.net
Incorporation of a quencherThiourea moietyMaleimide groupFluorescence is quenched in the native state; addition of a thiol-containing analyte restores fluorescence.Fluorogenic sensing of thiols. nih.gov
Reaction-based sensingThiourea C=S bondNone (analyte itself is the trigger)Analyte (e.g., hypochlorite) induces a chemical reaction like desulfurization, causing a "turn-off" fluorescence response.Detection of specific reactive species in biological or environmental samples. researchgate.net
Use of the intrinsic propertiesThiourea moietyNone (intrinsic fluorescence)The molecule itself or its aggregates may exhibit aggregation-induced emission (AIE) upon binding to an analyte.Sensing without the need for an external fluorophore. researchgate.net

Formation of Novel Thiourea and Benzoate Derivatives

This compound is a valuable starting material for the synthesis of new chemical entities. Both the thiourea and the methyl benzoate functionalities can be selectively targeted to create a diverse library of derivatives.

Reactions at the Thiourea Moiety: The thiourea group is rich in reactivity. The nitrogen atoms can be alkylated or acylated. The sulfur atom is nucleophilic and can be alkylated to form isothiouronium salts, which are useful intermediates for converting alkyl halides to thiols. wikipedia.org Furthermore, the thiourea moiety is a classic synthon for the construction of various heterocyclic rings. rsc.org Depending on the reaction partner and conditions, it can be cyclized to form thiazoles, pyrimidines, or triazoles. rsc.orgwikipedia.org

Reactions at the Benzoate Moiety: The methyl ester of the benzoate group is susceptible to hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid. ucalgary.cabyjus.com This carboxylic acid derivative is a key intermediate, as it can be subsequently converted into a wide array of other functional groups, including acid chlorides, amides, or other esters (via transesterification), significantly broadening the range of accessible compounds.

Table 3: Derivatization Reactions of this compound

Reacting MoietyReaction TypeReagents and ConditionsResulting Derivative TypeReference
Benzoate EsterBase-Promoted Hydrolysis (Saponification)aq. NaOH or KOH, heatCarboxylate Salt ucalgary.cabyjus.com
Benzoate EsterAcid-Catalyzed Hydrolysisaq. H₂SO₄ or HCl, heatCarboxylic Acid youtube.comchemistrysteps.com
Thiourea N-HCondensation/Cyclizationα-Haloketones, β-Dicarbonyl compoundsHeterocycles (e.g., aminothiazoles, pyrimidines) rsc.orgwikipedia.org
Thiourea SulfurS-AlkylationAlkyl Halide (e.g., CH₃I)Isothiouronium Salt wikipedia.org
Thiourea N-HReaction with IsocyanateR-N=C=ON-Substituted Thiourea-Urea Hybrid nih.gov

Mechanistic Studies of Key Transformations Involving the Compound

Understanding the reaction mechanisms underlying the transformations of this compound is crucial for optimizing reaction conditions and predicting product outcomes. The key mechanistic pathways involve the distinct reactivity of the thiourea and benzoate ester functional groups.

Thiourea Tautomerism: Thiourea exists in a tautomeric equilibrium between the thione form (C=S) and the thiol (or isothiourea) form (C-SH). wikipedia.org In aqueous solutions, the thione form is predominant. wikipedia.org This equilibrium is significant because the thiol tautomer, although a minor component, is highly nucleophilic at the sulfur atom and is responsible for reactions like S-alkylation to form isothiouronium salts. wikipedia.orgchemeurope.com The acidity of the N-H protons is also a key factor, allowing for deprotonation and subsequent reaction at the nitrogen atoms. nih.gov

Mechanism of Ester Hydrolysis: The hydrolysis of the methyl benzoate ester moiety is a well-studied transformation that can proceed via two primary mechanisms depending on the pH.

Acid-Catalyzed Hydrolysis : This is an equilibrium process. The reaction begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. ucalgary.cayoutube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. chemistrysteps.com Subsequent proton transfers lead to the protonation of the methoxy (B1213986) group, converting it into a good leaving group (methanol). The intermediate then collapses, eliminating methanol and, after deprotonation, yielding the carboxylic acid. ucalgary.cayoutube.com

Base-Promoted Hydrolysis (Saponification) : This reaction is effectively irreversible. A strong nucleophile, the hydroxide ion (OH⁻), directly attacks the electrophilic carbonyl carbon. byjus.comyoutube.com This addition forms a tetrahedral intermediate. Unlike the acid-catalyzed pathway, this step does not require prior activation of the carbonyl group. The intermediate then collapses, expelling the methoxide (B1231860) ion (CH₃O⁻) as the leaving group to form a carboxylic acid. In the basic medium, the newly formed carboxylic acid is immediately deprotonated by the strong base (methoxide or another hydroxide ion) to form a resonance-stabilized carboxylate salt. ucalgary.cabyjus.com This final acid-base step is irreversible and drives the reaction to completion. chemistrysteps.com

Mechanism of Thiourea Formation and Derivatization: While this compound is itself a thiourea, its derivatization at the nitrogen atoms often follows the reverse logic of its synthesis. The common synthesis of thioureas involves the nucleophilic attack of an amine on the electrophilic carbon of an isothiocyanate. researchgate.netnih.gov Similarly, when derivatizing the thiourea N-H groups, they act as nucleophiles. For example, in a reaction with another isothiocyanate, the nitrogen atom of the thiourea group would attack the incoming isothiocyanate carbon to form a new, more complex thiourea derivative.

Table of Compounds

Advanced Spectroscopic and Structural Characterization Techniques

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

FTIR Spectroscopy: The FTIR spectrum of a related compound, methyl 4-hydroxybenzoate, shows characteristic absorption bands. nih.gov For instance, the O–H stretching vibration is typically observed in the range of 3600–3400 cm⁻¹. mdpi.com In the solid state, strong C-H vibrations are seen between 3186-3093 cm⁻¹, with methyl group vibrations appearing at 3091-3078 cm⁻¹. researchgate.net Ring vibrations are generally found in the 1641-1482 cm⁻¹ region. researchgate.net For methyl 2,5-dichlorobenzoate, the experimental and theoretical vibrational spectra show good agreement. nih.gov

Raman Spectroscopy: Complementing FTIR, Raman spectroscopy provides information on non-polar bonds. For methyl 2,5-dichlorobenzoate, both FTIR and Raman spectra have been recorded and analyzed to understand its vibrational modes. nih.gov Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to assign the observed vibrational frequencies. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms. For a similar compound, methyl benzoate (B1203000), the ¹H NMR spectrum is predicted to show four distinct peaks, corresponding to the methyl protons and the ortho, meta, and para protons on the benzene (B151609) ring. socratic.org In the case of methyl 4-(hydroxymethyl)benzoate, the proton signals are observed between 7.403 and 7.991 ppm for the aromatic protons, at 4.733 ppm for the methylene (B1212753) protons, and at 3.899 ppm for the methyl ester protons in CDCl₃. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments in the molecule. For methyl benzoate, six distinct signals are expected in the ¹³C NMR spectrum, corresponding to the six unique carbon atoms. socratic.org For methyl 4-chlorobenzoate, the ¹³C NMR signals in CDCl₃ appear at 166.1, 139.3, 130.9, 128.6, and 52.1 ppm. rsc.org

Interactive Data Table: NMR Data for Related Compounds

CompoundSolvent¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)Source
Methyl 4-chlorobenzoateCDCl₃7.94 (d, 2H), 7.37 (d, 2H), 3.87 (s, 3H)166.1, 139.3, 130.9, 128.6, 52.1 rsc.org
Methyl 4-bromobenzoateCDCl₃7.87 (d, 2H), 7.55 (d, 2H), 3.87 (s, 3H)165.7, 131.9, 131.1, 130.6, 128.5, 127.5, 51.2 rsc.org
Methyl 4-methylbenzoateCDCl₃7.94 (d, 2H), 7.24 (d, 2H), 3.88 (s, 3H), 2.39 (s, 3H)167.1, 143.4, 129.5, 129.0, 127.3, 51.8, 21.5 rsc.org
Methyl 4-nitrobenzoateCDCl₃8.26-8.13 (m, 4H), 3.94 (s, 3H)165.1, 150.5, 135.4, 130.6, 123.5, 52.8 rsc.org
Methyl 4-(hydroxymethyl)benzoateCDCl₃7.991 (A), 7.403 (B), 4.733 (C), 3.899 (D)Not specified chemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to study its fragmentation pattern upon ionization. The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the compound. For methyl p-toluate, the molecular ion peak is observed at an m/z of 150. chemicalbook.com A common fragmentation pattern for aromatic esters involves the loss of the alkoxy group. For methyl benzoate, a significant fragment is observed at m/z 105, corresponding to the benzoyl cation ([C₆H₅CO]⁺). youtube.com Another common fragment is the phenyl cation ([C₆H₅]⁺) at m/z 77. youtube.com

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and crystal packing information. For example, methyl 4-methylbenzoate crystallizes in the monoclinic space group P2₁/c. researchgate.netresearchgate.net The molecule is essentially planar, with a small dihedral angle between the aromatic ring and the ester group. researchgate.netnih.gov The crystal structure reveals intermolecular C-H···O contacts that link the molecules into chains. researchgate.netnih.gov

Interactive Data Table: Crystallographic Data for Methyl 4-methylbenzoate

ParameterValueSource
Chemical FormulaC₉H₁₀O₂ researchgate.netresearchgate.net
Molecular Weight150.17 researchgate.netresearchgate.net
Crystal SystemMonoclinic researchgate.netresearchgate.net
Space GroupP2₁/c researchgate.netresearchgate.net
a (Å)5.9134 (11) researchgate.netresearchgate.net
b (Å)7.6048 (14) researchgate.netresearchgate.net
c (Å)17.484 (3) researchgate.netresearchgate.net
β (°)97.783 (4) researchgate.netresearchgate.net
V (ų)779.0 (2) researchgate.netresearchgate.net
Z4 researchgate.netresearchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis helps in understanding the nature and extent of interactions such as hydrogen bonds and van der Waals forces. For instance, in a related compound, the Hirshfeld surface analysis revealed the importance of C-H···O and C-H···N hydrogen bonds in the crystal packing. researchgate.net In another example, the analysis of methyl 4-{2,2-dichloro-1-[(E)-phenyldiazenyl]ethenyl}benzoate showed that molecules are linked by C—H⋯N hydrogen bonds. nih.gov For methyl 4-hydroxybenzoate, Hirshfeld surface analysis was used to determine the intermolecular interactions and crystal packing. nih.gov

Theoretical and Computational Investigations of Methyl 4 Thioureidomethyl Benzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing information about its energy, electron distribution, and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is based on the principle that the energy of the system is a functional of the electron density. DFT calculations can provide optimized geometries, electronic properties, and vibrational frequencies.

While comprehensive DFT studies specifically on Methyl 4-(thioureidomethyl)benzoate are not widely available in the public domain, the methodology is well-suited for its analysis. For instance, related studies on other thiourea (B124793) derivatives have utilized DFT to understand their structure and reactivity. ufv.br In a typical DFT study of this compound, the geometry of the molecule would be optimized to find its most stable conformation. From this optimized geometry, various electronic properties could be calculated.

Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method is another ab initio quantum chemistry method that solves the time-independent Schrödinger equation. It approximates the many-electron wavefunction as a single Slater determinant. While computationally less intensive than some other methods, it does not account for electron correlation as comprehensively as DFT or post-Hartree-Fock methods.

Specific Hartree-Fock calculations for this compound are not readily found in published literature. However, in a hypothetical HF calculation, one could determine the molecule's electronic energy and molecular orbitals. Comparing HF and DFT results can often provide a more complete picture of the electronic structure.

Frontier Molecular Orbital Analysis (HOMO-LUMO Gap, Electrophilicity Index)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive. researchgate.net

The electrophilicity index (ω) is a global reactivity descriptor that quantifies the energy lowering of a molecule when it accepts an electron. It is calculated from the energies of the HOMO and LUMO.

For a related compound, Methyl 4-(((1-H benzo[d]imidazol-2-yl)methyl)thio)methyl)benzoate, DFT calculations revealed a low energy gap (ΔE = 4.478 eV) and a high electrophilicity index (ω = 3.807 eV), suggesting favorable interactions with its environment. sciencepg.com A similar analysis for this compound would provide valuable information about its reactivity.

ParameterDescription
HOMO Highest Occupied Molecular Orbital; relates to the ability to donate electrons.
LUMO Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability.
Electrophilicity Index (ω) Measures the propensity of a species to accept electrons.

Fukui Functions for Active Site Prediction

Fukui functions are used in computational chemistry to predict the most reactive sites in a molecule. They describe how the electron density at a particular point in a molecule changes with the addition or removal of an electron. By calculating the Fukui functions, one can identify the atoms that are most susceptible to nucleophilic, electrophilic, or radical attack.

For Methyl 4-(((1-H benzo[d]imidazol-2-yl)methyl)thio)methyl)benzoate, Fukui functions were used to highlight the active sites of the molecule at the level of carbon atoms. sciencepg.com A similar computational approach for this compound would allow for the prediction of its reactive centers.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility and dynamics of a molecule over time.

Specific molecular dynamics simulations focused on the conformational analysis of this compound are not extensively documented. However, such a study would be valuable for understanding how the molecule behaves in different environments, such as in solution or in the presence of a biological target. The simulations would reveal the preferred dihedral angles and the flexibility of the thiourea and benzoate (B1203000) moieties. For example, a study on [2-(methylcarbamothioylcarbamoyl)phenyl]benzoate utilized molecular dynamics to understand its interaction with a biological target. researchgate.net

Computational Prediction of Spectroscopic Properties (e.g., Vibrational Spectra, NMR Chemical Shifts)

Computational methods can be used to predict various spectroscopic properties of a molecule, such as its infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions are valuable for interpreting experimental spectra and for confirming the structure of a synthesized compound.

DFT and HF methods can be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks in its IR and Raman spectra. The calculated frequencies are often scaled to better match experimental values.

Spectroscopic PropertyComputational MethodApplication
Vibrational Frequencies DFT, HFPrediction of IR and Raman spectra.
NMR Chemical Shifts GIAO (Gauge-Including Atomic Orbital) method within DFT or HFPrediction of ¹H and ¹³C NMR spectra.

Theoretical Studies of Intermolecular Interactions and Crystal Packing

Theoretical studies on various thiourea derivatives consistently highlight the significant role of intermolecular hydrogen bonding in their crystal packing. The thiourea moiety (-NH-C(S)-NH-) possesses both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the C=S group), facilitating the formation of robust networks.

In computational models of thiourea derivatives, the analysis of intermolecular interactions is often conducted to understand their biological activity or material properties. For instance, in studies of thiourea analogs as enzyme inhibitors, molecular docking and MD simulations are used to probe the interaction modes between the ligands and the target protein. nih.gov These simulations reveal key hydrogen bonding and hydrophobic interactions that stabilize the ligand-receptor complex. nih.govnih.gov

While not specific to this compound, computational analyses of other thiourea derivatives have identified common interaction patterns. The investigation of 1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (B5726941) (FPTT) using DFT and MD simulations, for example, involved studying its interactivity with water, which is crucial for understanding its solubility and behavior in biological systems. nih.gov Such studies often analyze radial distribution functions to describe the spatial arrangement of solvent molecules around the solute. nih.gov

The crystal structure of related benzoate compounds, such as Methyl 4-methyl-benzoate, reveals planar molecules linked by intermolecular C-H⋯O contacts, forming infinite chains. nih.gov It is plausible that this compound would exhibit more complex hydrogen bonding schemes due to the presence of the thiourea group, likely involving N-H⋯O and N-H⋯S interactions, in addition to potential π-π stacking from the benzene (B151609) ring.

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational methods have become instrumental in the prediction and understanding of the NLO properties of organic molecules. For thiourea derivatives, the presence of a donor-π-acceptor system can lead to significant NLO responses.

Studies on various thiourea derivatives have shown that they can possess notable NLO properties. For example, the investigation of 1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (FPTT) reported its first-order hyperpolarizability to be 18 times that of urea, a standard reference material for NLO properties. researchgate.net The second-order hyperpolarizability was also calculated for this compound. researchgate.net Such calculations are typically performed using DFT methods.

Further research into unsymmetrical acyl thiourea derivatives has also involved the study of their third-order NLO properties through a combination of single-crystal investigation, Hirshfeld surface analysis, and DFT studies. acs.orgacs.org These comprehensive investigations provide a framework for understanding the structure-property relationships that govern the NLO response in this class of compounds.

The predicted NLO properties for a related thiourea derivative are summarized in the table below.

CompoundFirst-Order Hyperpolarizability (β)Second-Order Hyperpolarizability (γ)
1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea2.333 x 10⁻³⁰ esu-16.688 x 10⁻³⁷ esu

Table 1: Predicted NLO properties of a related thiourea derivative. Data sourced from reference researchgate.net.

For this compound, the molecule contains a donor group (thiourea) and an acceptor group (methyl benzoate) connected by a methylene (B1212753) bridge and a benzene ring, which acts as a π-system. This structural motif suggests that it could also exhibit NLO properties. Theoretical calculations would be necessary to quantify the hyperpolarizability of this compound and to fully assess its potential as an NLO material.

Applications in Chemical Research and Materials Science

As a Building Block in Organic Synthesis

Methyl 4-(thioureidomethyl)benzoate serves as a versatile building block in the synthesis of more complex organic molecules. Its structure, containing a thiourea (B124793) group and a benzoate (B1203000) moiety, allows for a variety of chemical transformations.

The reactivity of the thiourea group makes this compound a valuable precursor for the synthesis of heterocyclic compounds. For instance, it can be used in cyclization reactions to form thiazoles, pyrimidines, and other nitrogen- and sulfur-containing ring systems. These heterocyclic cores are prevalent in many biologically active molecules and functional materials.

The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups. This allows for the incorporation of the thioureidomethylbenzoyl unit into larger molecular frameworks.

Combinatorial chemistry aims to synthesize a large number of different but structurally related molecules in a short period. The straightforward reactivity of this compound makes it a suitable building block for creating combinatorial libraries. By reacting it with a diverse set of reagents, a library of compounds with varying substituents can be generated. These libraries can then be screened for desired properties, such as biological activity or catalytic performance.

Development of Organic Materials and Polymers

The unique chemical structure of this compound also lends itself to the development of novel organic materials and polymers.

While specific studies on the electropolymerization of this compound are not extensively documented, the electropolymerization of similar benzoate and carbazole (B46965) derivatives provides a model for its potential behavior. Electropolymerization is a technique used to create thin polymer films on conductive surfaces. For related compounds, this process often involves the oxidative coupling of aromatic rings or other electroactive groups. The resulting polymers can exhibit interesting electronic and optical properties, making them suitable for applications in sensors, electrochromic devices, and organic electronics.

The thiourea group in this compound is known to have a strong affinity for various metal surfaces. This property allows it to be used in surface chemistry and adsorption studies. When a metal is immersed in a solution containing this compound, a self-assembled monolayer (SAM) can form on the metal surface. The molecules orient themselves in an ordered fashion, with the sulfur atom of the thiourea group binding to the metal. These SAMs can modify the surface properties of the metal, such as its wettability, adhesion, and corrosion resistance.

Corrosion Inhibition Studies

The ability of this compound to adsorb onto metal surfaces makes it a candidate for corrosion inhibition. Corrosion is the deterioration of a material due to chemical reactions with its environment. By forming a protective layer on the metal surface, this compound can act as a barrier, preventing corrosive agents from reaching the metal.

Studies on related thiourea derivatives have shown that they can be effective corrosion inhibitors for steel in acidic media. The inhibition efficiency often depends on the concentration of the inhibitor, the temperature, and the nature of the corrosive environment. The mechanism of inhibition is typically attributed to the adsorption of the inhibitor molecules on the metal surface, which blocks the active sites for corrosion.

Information on "this compound" for the Specified Applications is Not Currently Available in Publicly Accessible Research

Following a comprehensive and thorough search of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available research data regarding the specific applications of the chemical compound This compound in the areas of adsorption and analytical method development as outlined in the user's request.

Extensive searches were conducted to locate information pertaining to the adsorption mechanisms, adsorption isotherms, and thermodynamic parameters of adsorption for this compound. These inquiries did not yield any specific studies or datasets that would allow for a detailed analysis of its behavior as an adsorbent.

Similarly, investigations into the role of this compound in analytical method development, either as a reference standard or as a derivatization target, did not uncover any published methods or research that specifically utilize this compound. While general analytical techniques for thiourea-containing compounds and various benzoate esters are documented, their application to this compound has not been described in the available literature.

One study was identified for a structurally related but distinct compound, methyl 4-(((1-H benzo[d]imidazol-2-yl)methyl)thio)methyl)benzoate, which was investigated as a corrosion inhibitor. This research included details on its adsorption isotherm and thermodynamic parameters. However, due to the explicit instructions to focus solely on this compound, the findings for this different molecule cannot be substituted.

Therefore, it is not possible to generate the requested article with the specified sections and subsections due to the absence of the necessary scientifically validated data and research findings for "this compound" in the public domain.

Q & A

Q. What are the optimal synthetic routes for Methyl 4-(thioureidomethyl)benzoate, and how can reaction conditions be optimized?

this compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting methyl 4-(bromomethyl)benzoate with thiourea under reflux in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 6–12 hours . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Reaction optimization includes monitoring by TLC and adjusting stoichiometric ratios (1:1.2 for bromomethyl precursor to thiourea) to minimize side products like disulfide byproducts. Confirm product identity via 1H^1H-NMR (e.g., thioureido proton resonance at δ 8.5–9.0 ppm) and FT-IR (N–H stretch at ~3200 cm1^{-1}, C=S at ~1250 cm1^{-1}) .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key characterization methods:

  • 1H^1H-NMR and 13C^{13}C-NMR : Assign aromatic protons (δ 7.2–8.0 ppm) and ester carbonyl (δ ~165 ppm). Thioureido protons (NH) appear as broad singlets due to hydrogen bonding .
  • FT-IR : Confirm thiourea functionality (C=S at 1200–1250 cm1^{-1}) and ester carbonyl (C=O at ~1700 cm1^{-1}) .
  • HPLC-MS : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>98%) and detect molecular ion peaks (e.g., [M+H]+^+ at m/z 255) .

Q. How can solubility and stability challenges be addressed during experimental workflows?

The compound exhibits limited aqueous solubility but dissolves in DMSO, DMF, or ethanol. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer (≤1% DMSO). Stability studies (TGA/DSC) indicate decomposition above 200°C, suggesting storage at –20°C under inert atmosphere .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder in thioureido groups) be resolved during structural refinement?

Use single-crystal X-ray diffraction with SHELXL for refinement. If thioureido groups exhibit disorder:

  • Apply restraints (DFIX, ISOR) to maintain reasonable geometry.
  • Validate hydrogen bonding with PLATON’s ADDSYM to check missed symmetry .
  • Compare experimental and DFT-calculated structures (e.g., Gaussian09 with B3LYP/6-31G**) to identify geometric outliers .

Q. What strategies are recommended for analyzing hydrogen-bonding networks in this compound crystals?

Apply graph set analysis (Etter’s formalism) to categorize hydrogen bonds:

  • Donor-Acceptor Patterns : Thioureido N–H groups often form N22(8)\mathbf{N}_2^2(8) motifs with ester carbonyls or aromatic π-systems .
  • Software Tools : Use Mercury (CCDC) to visualize interactions and calculate geometric parameters (dD-A_{\text{D-A}}, angles). Cross-validate with Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions .

Q. How to address discrepancies between computational and experimental vibrational spectra?

Discrepancies in C=S or N–H stretches may arise from crystal packing effects or solvent interactions. Mitigation steps:

  • Perform DFT calculations with implicit solvent models (e.g., PCM for DMSO).
  • Compare solid-state (ATR-FTIR) and solution-phase (KBr pellet) spectra to isolate environmental effects .

Q. What methodologies are effective for studying the compound’s reactivity in nucleophilic substitution reactions?

Design kinetic experiments using in situ 1H^1H-NMR to monitor reactions with amines or thiols. Key parameters:

  • Rate Constants : Determine via pseudo-first-order conditions (excess nucleophile).
  • Activation Energy : Use Arrhenius plots from data collected at 30–70°C.
  • Computational Modeling : Apply DFT (B3LYP/6-311++G**) to map transition states and identify steric/electronic barriers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.